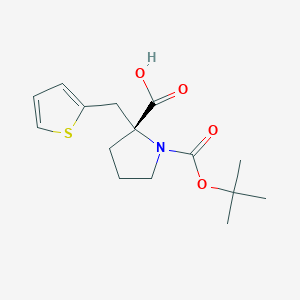

Boc-(R)-alpha-(2-thiophenylmethyl)-proline

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYQQTCCFAWKHK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc R Alpha 2 Thiophenylmethyl Proline

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of Boc-(R)-alpha-(2-thiophenylmethyl)-proline reveals several strategic disconnections. The primary disconnection is at the Cα-C bond, separating the proline core from the 2-thiophenylmethyl moiety. This suggests a synthetic strategy involving the alkylation of a chiral proline enolate equivalent with a suitable 2-thiophenylmethyl electrophile. Another key disconnection involves the formation of the pyrrolidine (B122466) ring, which points towards strategies starting from linear precursors.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Cα-Alkyl bond): The target molecule can be disconnected at the bond between the alpha-carbon of the proline ring and the methylene (B1212753) group of the 2-thiophenylmethyl substituent. This leads back to a Boc-protected (R)-proline derivative, activated for enolization, and a 2-thiophenylmethyl halide (e.g., 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene). The stereochemistry at the alpha-carbon would be controlled during the alkylation step.

Disconnection 2 (Proline Ring Formation): Further disconnection of the proline core itself can be envisioned. One approach involves the cyclization of a linear amino acid precursor already containing the 2-thiophenylmethyl group at the alpha-position. This strategy would require the asymmetric synthesis of the linear precursor.

Enantioselective Synthesis Approaches to the Proline Core

The construction of the chiral proline scaffold is a critical aspect of the synthesis. Two primary strategies are commonly employed: asymmetric alkylation and functionalization, and chiral pool synthesis.

Asymmetric Alkylation and Functionalization Strategies

This approach involves the stereoselective introduction of the desired substituent onto a prochiral proline precursor or the alkylation of a chiral proline enolate. A prominent example of this strategy is the use of chiral auxiliaries to direct the stereochemical outcome of the alkylation.

One of the most effective methods, developed by Seebach and coworkers, utilizes a chiral auxiliary derived from proline itself, in a process often referred to as "self-reproduction of chirality". In this methodology, (R)-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this rigid bicyclic system with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally locked enolate. This enolate then reacts with an electrophile, such as 2-(halomethyl)thiophene, from the sterically less hindered face, leading to the formation of the new C-C bond with high diastereoselectivity. Subsequent hydrolysis of the chiral auxiliary yields the desired α-substituted proline with the (R)-configuration retained.

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |

| 1 | (R)-Proline, Pivalaldehyde, Acid catalyst | (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | >95% |

| 2 | 1. LDA, THF, -78 °C; 2. 2-(Chloromethyl)thiophene | (2S,5R)-5-(2-Thiophenylmethyl)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Typically >90% |

| 3 | Acid Hydrolysis (e.g., HCl) | (R)-alpha-(2-Thiophenylmethyl)-proline | >90% e.e. |

| 4 | Boc₂O, Base | This compound | >90% e.e. |

Chiral Pool Synthesis Utilizing Proline Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature. (R)-Proline itself serves as an excellent starting point for the synthesis of the target molecule. The strategy involves the direct, stereoretentive alkylation of a protected (R)-proline derivative.

In a typical procedure, N-Boc-(R)-proline is converted to its corresponding ester (e.g., methyl or ethyl ester). This ester is then treated with a strong base at low temperature to generate the corresponding enolate. The choice of base and reaction conditions is crucial to prevent epimerization at the alpha-carbon. The subsequent addition of an electrophile, such as 2-(bromomethyl)thiophene, results in the formation of the desired product with retention of the (R)-configuration. The stereochemical outcome is dictated by the inherent chirality of the starting material, which directs the approach of the electrophile.

Introduction of the 2-Thiophenylmethyl Moiety

The introduction of the 2-thiophenylmethyl group at the alpha-position of the proline core is a key transformation in the synthesis. This is typically achieved through nucleophilic substitution, where a proline-derived nucleophile attacks a suitable electrophilic source of the 2-thiophenylmethyl group.

Strategies for Stereospecific Attachment

The stereospecific attachment of the 2-thiophenylmethyl moiety is paramount to obtaining the desired (R)-enantiomer. As discussed in the context of asymmetric alkylation, the use of chiral auxiliaries or starting from a chiral proline derivative ensures high stereocontrol.

The rigidity of the bicyclic systems formed with chiral auxiliaries, such as the one derived from pivalaldehyde, effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face. This results in a highly predictable and stereospecific alkylation.

In the chiral pool approach, the stereocenter of the starting (R)-proline directs the alkylation. The bulky N-Boc protecting group and the ester functionality can influence the conformation of the enolate, favoring the approach of the electrophile from the less hindered side to afford the product with retention of configuration.

Coupling Reactions and Methodological Advancements

While direct alkylation with 2-(halomethyl)thiophene is a common strategy, other coupling methodologies can also be envisioned, although they are less direct for this specific target. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed. This would involve the preparation of an organometallic proline derivative (e.g., an organozinc or organoboron species) at the alpha-position, followed by coupling with a suitable thiophene-containing electrophile. However, for the synthesis of this compound, the direct alkylation of a chiral enolate remains the most straightforward and efficient approach.

Recent advancements in organocatalysis have also opened up new avenues for the alpha-functionalization of proline derivatives. Chiral phase-transfer catalysts or organocatalysts could potentially mediate the asymmetric alkylation of a glycine-derived Schiff base with 2-(halomethyl)thiophene, followed by cyclization to form the proline ring. However, for the specific synthesis of the title compound, the substrate-controlled diastereoselective alkylation methods are generally more established and reliable.

Boc-Protection Strategies and Orthogonal Protecting Group Considerations

The protection of the secondary amine of the proline ring is fundamental to prevent unwanted side reactions during synthesis, such as polymerization or undesired N-alkylation. springernature.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a broad range of reaction conditions and its ease of removal under specific acidic conditions.

The introduction of the Boc group is typically achieved by reacting the proline starting material with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This method is robust and generally provides the N-Boc-protected product in high yield. The Boc group's stability in basic and nucleophilic environments makes it ideal for subsequent steps, such as the formation of enolates required for alpha-alkylation. nih.gov

In the context of more complex syntheses, particularly solid-phase peptide synthesis (SPPS), the choice of protecting groups is governed by the principle of orthogonality. biosynth.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. jocpr.comnih.gov This strategy is crucial for building complex peptides, cyclic peptides, or modifying side chains on-resin. iris-biotech.de

The Boc group is the cornerstone of the Boc/Bn (benzyl) protection strategy, one of the main schemes in SPPS. biosynth.com The Boc group serves as a temporary protector for the α-amino group and is cleaved at each step of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA). Permanent side-chain protecting groups, often benzyl-based ethers or esters, are stable to TFA but are removed in the final step with a much stronger acid, such as hydrogen fluoride (B91410) (HF).

Alternatively, the Boc group can be used in conjunction with the widely adopted Fmoc/tBu strategy. In this scenario, Boc might protect a lysine (B10760008) side-chain amine, where it remains stable to the basic conditions (typically piperidine) used to remove the temporary N-terminal Fmoc group. biosynth.comiris-biotech.de The Boc group would then be removed along with other acid-labile side-chain protecting groups (like tert-butyl) during the final cleavage from the resin with TFA. This orthogonality is essential for synthesizing modified peptides where a specific side chain needs to be manipulated while the rest of the peptide remains protected.

A summary of common orthogonal protecting groups and their cleavage conditions relative to the Boc group is presented below.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Yes |

| Benzyloxycarbonyl | Cbz or Z | H₂/Pd, HBr/AcOH | Yes |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Yes |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | No (Cleaved simultaneously) |

| Benzyl (B1604629) | Bn | Strong Acid (HF), H₂/Pd | Quasi-orthogonal (depends on acid strength) |

This table illustrates the versatility of the Boc group within a broader synthetic strategy, allowing chemists to selectively unmask different parts of a molecule to perform specific chemical transformations. biosynth.comnih.gov

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

The synthesis of this compound is a multi-step process where the yield and stereochemical purity of the final product are highly dependent on the conditions of each reaction. A representative synthetic route involves:

Esterification of L-proline.

N-protection with a Boc group.

Diastereoselective α-alkylation of the N-Boc-proline ester enolate.

Saponification (ester hydrolysis) to yield the final carboxylic acid.

Research Findings on Diastereoselective Alkylation:

Studies on the alkylation of N-Boc-proline esters have shown that the stereochemical outcome is dictated by the formation of a specific enolate geometry, which is influenced by the interaction between the lithium cation, the ester carbonyl, and the oxygen of the Boc group. nih.gov The electrophile then approaches the enolate from the less sterically hindered face, leading to the desired diastereomer.

The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to generate the enolate kinetically at low temperatures (-78 °C). nih.govnih.gov The reaction temperature must be carefully controlled to prevent enolate equilibration or decomposition, which could lead to reduced diastereoselectivity and yield.

The following table presents representative data, based on analogous alkylation reactions of N-Boc-proline methyl ester, to illustrate the impact of reaction conditions on yield and diastereoselectivity (d.r. = diastereomeric ratio). The electrophile used in these examples is benzyl bromide, a close structural analog to the required 2-(halomethyl)thiophene.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | d.r. (anti:syn) |

| 1 | LDA | THF | -78 | 85 | >95:5 |

| 2 | LDA | THF | -40 | 82 | 85:15 |

| 3 | LHMDS | THF | -78 | 88 | >95:5 |

| 4 | NaHMDS | THF | -78 | 75 | 90:10 |

| 5 | LDA | THF/HMPA | -78 | 80 | 70:30 |

Data is illustrative and compiled from findings in analogous proline alkylation studies. nih.govnih.gov

Analysis of Optimization Parameters:

Base and Temperature: As shown in the table, using lithium-based amides like LDA (Entry 1) and LHMDS (Entry 3) at a low temperature of -78 °C provides the highest diastereoselectivity. nih.gov Increasing the temperature (Entry 2) can lead to a loss of selectivity, likely due to increased flexibility of the enolate intermediate. Sodium bases like NaHMDS (Entry 4) may result in lower selectivity and yield in some systems. researchgate.net

Solvents and Additives: The solvent plays a crucial role. Tetrahydrofuran (THF) is standard for stabilizing the lithium enolate. The addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) (Entry 5) can break up lithium aggregates and alter the enolate structure, often leading to a significant decrease in diastereoselectivity.

Ester Group: Further optimization can be achieved by modifying the ester group on the proline starting material. The use of bulkier esters, such as a menthyl ester instead of a methyl ester, has been shown to enhance the facial shielding of the enolate, thereby improving the diastereomeric ratio of the alkylation product. nih.gov

General information suggests that Boc-protected proline derivatives are valuable chiral building blocks in medicinal chemistry and pharmaceutical research. The Boc (tert-butyloxycarbonyl) protecting group is known to enhance the stability and solubility of amino acids, facilitating their use in complex synthetic pathways. The thiophenylmethyl group at the alpha-position introduces steric bulk and electronic properties that could potentially influence the stereochemical outcome of reactions.

However, without specific published research, a detailed and scientifically accurate article adhering strictly to the provided outline for "this compound" cannot be generated at this time. The available information does not provide the necessary depth on its role in the synthesis of specific chiral heterocycles, the construction of enantiomerically enriched carbocyclic and acyclic systems, its precise mechanism and substrate scope in asymmetric organocatalysis, or its application in ligand design for metal-catalyzed reactions.

Therefore, this article cannot be completed as requested due to the lack of specific scientific literature on "this compound."

Applications of Boc R Alpha 2 Thiophenylmethyl Proline in Stereoselective Organic Synthesis

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Chiral Ligand Synthesis from Boc-(R)-alpha-(2-thiophenylmethyl)-proline Scaffolds

The proline ring is a privileged scaffold for the synthesis of chiral ligands due to its rigid conformational structure. The introduction of a thiophenylmethyl group at the α-position offers a unique steric and electronic environment, which can be exploited in the design of new ligands for asymmetric catalysis. While specific research detailing the synthesis of chiral ligands directly from this compound is not extensively documented in publicly available literature, the general principles of proline-based ligand synthesis can be applied.

Typically, the synthesis of such ligands would involve the modification of the carboxylic acid and/or the removal of the Boc protecting group to allow for further functionalization. For instance, the carboxylic acid can be reduced to an alcohol, which can then be used to coordinate to metal centers or be further derivatized. Alternatively, the Boc group can be removed, and the resulting secondary amine can be functionalized to create bidentate or tridentate ligands. The thiophene (B33073) ring itself can also participate in metal coordination, potentially leading to ligands with novel catalytic activities.

Table 1: Potential Chiral Ligands Derived from Proline Scaffolds

| Ligand Type | General Structure | Potential Metal Coordination |

| Amino alcohol | N, O | |

| Diamine | N, N | |

| Phosphine-based | N, P |

Note: These are generalized structures based on common proline-derived ligands. The synthesis of analogous ligands from this compound would introduce the 2-thiophenylmethyl substituent at the α-position.

Enantioselective Transformations Mediated by Derived Ligands

Ligands derived from proline and its analogues have been successfully employed in a wide range of enantioselective transformations. These include, but are not limited to, aldol (B89426) reactions, Michael additions, Diels-Alder reactions, and various cross-coupling reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

Table 2: Examples of Enantioselective Reactions Catalyzed by Proline-Derived Ligands

| Reaction Type | Catalyst System (Example) | Enantiomeric Excess (ee) |

| Aldol Reaction | Prolinamide-Zinc | Up to 99% |

| Michael Addition | Proline-derived diamine-Copper | Up to 98% |

| Henry Reaction | Proline-BINOL hybrid-Copper | Up to 94% nih.gov |

Incorporation into Peptide and Peptidomimetic Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of peptides and peptidomimetics with constrained conformations and potential therapeutic applications.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). chemimpex.com The Boc protecting group is stable to the coupling conditions and can be readily removed with mild acids like trifluoroacetic acid (TFA). peptide.comchempep.com The general cycle for incorporating this amino acid into a growing peptide chain on a solid support would involve:

Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide.

Coupling: Activation of the carboxylic acid of this compound and its subsequent coupling to the deprotected N-terminus of the peptide chain.

Washing: Removal of excess reagents and byproducts.

The bulky thiophenylmethyl group might necessitate optimized coupling conditions, such as the use of more potent coupling reagents or extended reaction times, to ensure efficient amide bond formation. The conformational constraints imposed by this residue can also influence the secondary structure of the resulting peptide.

Solution-Phase Incorporations and Macrocyclization Strategies

In addition to SPPS, this compound can be incorporated into peptides using solution-phase synthesis methods. researchgate.netspringernature.com This approach is often favored for the large-scale synthesis of peptides and for the preparation of complex, non-linear structures.

The conformationally constrained nature of the α-substituted proline derivative is particularly beneficial in macrocyclization strategies. nih.gov By inducing a turn-like structure in the linear peptide precursor, it can pre-organize the peptide for cyclization, thereby increasing the efficiency of the ring-closing reaction. The thiophene moiety could also be utilized as a handle for specific macrocyclization strategies, for instance, through cross-coupling reactions. rsc.orgspringernature.com

Applications as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The proline scaffold is a well-established motif for effective chiral auxiliaries. While there is a lack of specific documented examples of this compound being used as a chiral auxiliary, its structural features suggest it could be effective in this role.

In a typical application, the prochiral substrate would be attached to the proline derivative, for example, through an amide linkage. The chiral environment provided by the auxiliary, particularly the bulky and rigid thiophenylmethyl group, would then control the facial selectivity of the subsequent reaction, such as an enolate alkylation or a Diels-Alder reaction. After the stereoselective transformation, the auxiliary can be cleaved and potentially recovered for reuse. The effectiveness of the auxiliary would be measured by the diastereomeric excess (de) of the product.

Mechanistic Insights and Computational Studies of Boc R Alpha 2 Thiophenylmethyl Proline

Conformational Analysis and Preferred Geometries in Solution and Solid State

Detailed conformational analysis of Boc-(R)-alpha-(2-thiophenylmethyl)-proline has not been specifically reported in publicly accessible research. However, studies on analogous α-substituted proline derivatives provide a framework for understanding its likely conformational behavior. The introduction of a bulky thiophenylmethyl group at the α-position is expected to impose significant steric constraints on the molecule.

The conformation of proline derivatives is primarily defined by the puckering of the pyrrolidine (B122466) ring (endo or exo), the cis/trans isomerization of the Boc-proline amide bond, and the dihedral angles (φ and ψ) of the peptide backbone if incorporated into a larger molecule. For α-substituted prolines, the presence of a substituent on the Cα atom generally disfavors cis amide bond conformations due to steric hindrance. The φ torsion angle is typically restricted to values around -60° due to the cyclic nature of the proline ring.

In solution, the preferred geometry would be influenced by solvent polarity and hydrogen bonding capabilities. In the solid state, crystal packing forces would dictate the observed conformation. X-ray crystallography would be the definitive method to determine the solid-state geometry, while NMR spectroscopy, particularly NOE experiments, would provide insights into the solution-state conformational preferences.

Table 1: Expected Conformational Parameters for this compound (Hypothetical Data)

| Parameter | Expected Range/Value | Method of Determination |

|---|---|---|

| Pyrrolidine Ring Pucker | Likely Cγ-exo or Cγ-endo | X-ray Crystallography, NMR Spectroscopy |

| Amide Bond (Boc-N) | Predominantly trans | NMR Spectroscopy |

| Φ Dihedral Angle | Approx. -60° | X-ray Crystallography |

| Ψ Dihedral Angle | Variable, influenced by environment | X-ray Crystallography, Computational Modeling |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Specific quantum chemical calculations for this compound are not available in the reviewed literature. Such calculations, typically employing Density Functional Theory (DFT) methods, are crucial for understanding the electronic properties and reactivity of a molecule.

These calculations would typically involve:

Geometry Optimization: To find the lowest energy conformation of the molecule.

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

Molecular Orbital Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions, such as hyperconjugation.

For this compound, the thiophene (B33073) ring would be a key feature in its electronic structure, potentially influencing its ability to engage in π-stacking or other non-covalent interactions.

Table 2: Hypothetical Electronic Properties from Quantum Chemical Calculations

| Property | Hypothetical Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.25 | Relates to electron-donating ability |

| LUMO Energy | +0.05 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity |

| Dipole Moment | ~3-5 Debye | Influences solubility and intermolecular interactions |

Molecular Modeling of Interactions in Catalytic Systems and Transition States

While this compound could potentially be used as a precursor for organocatalysts, no molecular modeling studies of its interactions in catalytic systems have been published. Proline and its derivatives are well-known for their role in asymmetric catalysis, often proceeding through enamine or iminium ion intermediates.

Molecular modeling of a catalytic cycle involving a derivative of this compound would focus on:

Reactant and Catalyst Complexation: Modeling the initial binding of substrates to the catalyst.

Transition State Structures: Identifying and calculating the energies of transition states for key steps, which determine the reaction rate and stereoselectivity. The Zimmerman-Traxler model is often invoked for proline-catalyzed aldol (B89426) reactions, predicting a chair-like six-membered transition state.

Product Release: Modeling the dissociation of the product from the catalyst.

The thiophenylmethyl group would play a critical role in the transition state assembly, influencing the facial selectivity of the reaction through steric hindrance or non-covalent interactions.

Prediction of Stereochemical Outcomes in Derived Systems through Computational Approaches

Computational methods are powerful tools for predicting the stereochemical outcomes of reactions catalyzed by proline derivatives. However, no such predictive studies have been performed for systems derived from this compound.

Such an investigation would involve calculating the energies of the various possible transition states leading to different stereoisomeric products. The stereochemical outcome is determined by the relative energy of these competing transition states. According to the Curtin-Hammett principle, the product ratio is dependent on the difference in the free energies of the diastereomeric transition states.

For a hypothetical aldol reaction catalyzed by a derivative of this compound, computational models would be built for the four possible transition states (Re/Si and Si/Re attacks on the aldehyde). The calculated energy differences between these transition states would allow for a prediction of the enantiomeric and diastereomeric excess of the product.

Solvent Effects and Energetic Profiles of Reactions Involving the Compound

The influence of solvent on reactions is a critical aspect that can be effectively modeled using computational chemistry, yet no studies specific to this compound were found. Solvent effects are typically incorporated into calculations using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

These models would be used to:

Calculate Solvation Free Energies: To understand the stability of reactants, intermediates, transition states, and products in different solvents.

Proline-catalyzed reactions are known to be sensitive to the solvent environment. Polar, protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, significantly impacting reaction rates and selectivities. A computational study would be invaluable in rationalizing and predicting these effects for reactions involving derivatives of this compound.

Future Directions and Emerging Research Avenues for Boc R Alpha 2 Thiophenylmethyl Proline

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior process control, safety, and scalability compared to traditional batch methods. beilstein-journals.orgnih.gov A significant future direction for Boc-(R)-alpha-(2-thiophenylmethyl)-proline involves its adaptation for use in continuous flow systems, particularly through heterogenization.

The immobilization of proline-based organocatalysts onto solid supports like polymers (e.g., polystyrene) or inorganic materials (e.g., silica, magnetic nanoparticles) is a well-established strategy to enable their use in packed-bed or fluidized-bed reactors. beilstein-journals.orgrsc.orgmdpi.com This approach facilitates catalyst recovery and reuse, simplifies product purification, and allows for the automation of chemical processes. researchgate.net

For this compound, several immobilization strategies can be envisioned. After removal of the Boc protecting group, the secondary amine could be covalently linked to a support matrix. Alternatively, the thiophene (B33073) ring could be functionalized to provide a handle for attachment, preserving the catalytically active amine and carboxylic acid moieties. The use of such an immobilized catalyst in a packed-bed reactor could significantly enhance its utility, reducing the effective catalyst loading and shortening reaction times compared to batch processes. beilstein-journals.orgresearchgate.net

| Parameter | Conventional Batch Process | Potential Continuous Flow Process |

|---|---|---|

| Catalyst Form | Homogeneous (dissolved in solvent) | Heterogeneous (immobilized on a solid support) |

| Catalyst Loading | Typically 10-30 mol% | Effective loading can be reduced to <5% due to continuous reuse beilstein-journals.org |

| Product Purification | Requires chromatographic separation of catalyst from product | Simplified purification; product flows out of the reactor catalyst-free researchgate.net |

| Scalability | Challenging due to heat/mass transfer issues | Easily scalable by extending operation time or using larger reactors beilstein-journals.org |

| Reaction Time | Hours to days | Minutes, due to high effective concentration and efficient mixing researchgate.net |

Development of Novel Catalytic Systems and Methodologies

The modular nature of proline derivatives allows for extensive modification to tune their catalytic activity and selectivity. organic-chemistry.org this compound serves as an excellent starting point for developing next-generation organocatalysts. Research can be directed toward modifying its core structure to enhance performance in known reactions or to catalyze entirely new transformations.

Key strategies include:

Modification of the N-terminus: Replacing the Boc group with moieties that possess different electronic and steric properties. For instance, incorporating acylsulfonamide or tetrazole groups has been shown to create catalysts with superior performance and broader solvent compatibility compared to standard proline. organic-chemistry.org

Functionalization of the Thiophene Ring: Introducing electron-donating or electron-withdrawing substituents onto the thiophene ring can modulate the electronic properties of the catalyst, potentially influencing its activity and stereoselectivity.

Bifunctional Catalyst Design: Incorporating additional functional groups capable of secondary interactions (e.g., hydrogen bonding donors/acceptors like thiourea) can create bifunctional catalysts that offer more organized transition states and, consequently, higher enantioselectivity. unibo.it

| Modification Site | Proposed Functional Group | Potential Effect on Catalysis | Rationale / Example from Literature |

|---|---|---|---|

| N-Terminus (replacing Boc) | Tetrazole | Increased acidity, improved performance in non-polar solvents organic-chemistry.org | Tetrazole derivatives of proline show enhanced catalytic activity. organic-chemistry.org |

| N-Terminus (replacing Boc) | Acylsulfonamide | Enhanced H-bonding capability, higher yields and enantioselectivities organic-chemistry.org | Acylsulfonamide catalysts are superior to proline in several reactions. organic-chemistry.org |

| Thiophene Ring | Nitro group (electron-withdrawing) | Modify Lewis basicity of the sulfur atom, alter π-stacking interactions | Substituent effects are a common strategy for catalyst tuning. |

| Thiophene Ring | Methoxy (B1213986) group (electron-donating) | Enhance electron density, potentially altering catalyst-substrate interactions | Electronic tuning is a fundamental principle in catalyst design. |

Advanced Applications in Total Synthesis of Complex Natural Products and Synthetic Targets

Proline-catalyzed reactions, such as the aldol (B89426), Mannich, and Michael reactions, are fundamental tools for the asymmetric construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org These reactions are pivotal in the total synthesis of complex, biologically active natural products. The unique structure of this compound makes it a promising candidate both as a catalyst and a chiral building block in such synthetic endeavors.

As an organocatalyst, its distinct steric profile, influenced by the thiophenylmethyl group, could impart unique diastereoselectivity or enantioselectivity in key synthetic steps. This could be particularly valuable for the synthesis of natural products containing quaternary stereocenters or complex heterocyclic frameworks like pyrroloindolines. nih.gov

Furthermore, the compound itself can serve as a chiral scaffold. After suitable functionalization, it could be incorporated into the carbon skeleton of a target molecule, introducing the stereochemically defined pyrrolidine (B122466) ring and the thiophene moiety. This is relevant for the synthesis of proline-containing natural products or pharmaceuticals where the pyrrolidine ring is a key structural element. researchgate.net

| Natural Product Class | Key Synthetic Challenge | Potential Role of Thiophenylmethyl-proline |

|---|---|---|

| Polyketides | Asymmetric aldol additions to construct chiral alcohol centers | As a catalyst to control stereochemistry in aldol reactions. rsc.org |

| Alkaloids | Asymmetric Mannich or Michael reactions to form C-N bonds and heterocyclic rings | As a catalyst for cascade reactions to build pyrrolizidine (B1209537) or indolizidine cores. researchgate.net |

| Pyrroloindoline Alkaloids | Enantioselective construction of the core bicyclic system | Catalyzing the key addition-cyclization cascade. nih.gov |

| Spirocyclic Compounds | Creation of challenging spiro-quaternary carbon centers | As a chiral building block or catalyst for spirocyclization. researchgate.net |

Exploration of Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. Proline derivatives have been shown to act as low-molecular-weight gelators, self-assembling into fibrillar networks that can structure solvents into organogels or hydrogels. nih.govacs.org This self-assembly is driven by a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking.

The (R)-alpha-(2-thiophenylmethyl)-proline framework (after Boc deprotection) is well-suited for supramolecular assembly. The carboxylic acid and secondary amine are potent hydrogen bond donors and acceptors, while the thiophene ring can participate in π–π stacking interactions. This combination could lead to the formation of various self-assembled structures:

Organogels: The formation of fibrous networks could lead to catalytic gels, where the catalytic activity is switched on or off with the sol-gel transition, a phenomenon observed in other proline-derived systems. nih.govacs.org

Nanostructures: Depending on the conditions, self-assembly in solution could lead to the formation of micelles, nanotapes, or fibrils, creating chiral catalytic surfaces. nih.govacs.org

Porous Frameworks: In the solid state, predictable hydrogen bonding and stacking could be harnessed to form crystalline supramolecular peptide frameworks with defined pores. acs.org

| Intermolecular Interaction | Contributing Structural Moiety | Potential Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Secondary amine (donor/acceptor) | Fibrillar networks, 2D sheets, organogels nih.govnih.gov |

| π–π Stacking | Thiophene ring | Ordered stacks, stabilization of fibrous structures acs.org |

| Hydrophobic Interactions | Pyrrolidine ring, thiophenylmethyl group | Micelle formation in aqueous media, collapse into aggregates nih.gov |

| Coordinated Interactions | All of the above | Crystalline porous frameworks, catalytic surfaces acs.org |

Design of Next-Generation Chiral Scaffolds Based on the Thiophenylmethyl-proline Framework

Beyond its direct use, the thiophenylmethyl-proline framework can serve as a "tecton" or molecular building block for the rational design of more sophisticated chiral ligands and catalysts. nih.govmdpi.com By leveraging the rigid, stereodefined proline core and the functionalizable thiophene ring, novel scaffolds with unique catalytic properties can be engineered.

Future research in this area could focus on:

Chiral Ligands for Metal Catalysis: The thiophene ring can be functionalized, for example, through lithiation followed by reaction with a chlorophosphine, to create novel P,N-ligands. Such ligands, combining the chiral proline backbone with a phosphine (B1218219) donor, could be effective in a range of asymmetric metal-catalyzed reactions.

Incorporation into Porous Materials: The proline derivative can be incorporated as a chiral strut into metal-organic frameworks (MOFs) or porous organic cages (POCs). This would create heterogeneous catalysts with well-defined, chiral microenvironments, potentially leading to high levels of enantioselectivity due to the confinement of substrates within the pores.

| Scaffold Type | Design Strategy | Potential Application | Relevant Literature Concept |

|---|---|---|---|

| P,N-Ligands | Functionalize the thiophene ring with a phosphine group | Asymmetric hydrogenation, allylic alkylation | Design of new ligands for metal catalysis is a continuous effort. nih.gov |

| Chiral MOFs/POCs | Use the di-functional proline derivative as a linker or strut | Heterogeneous asymmetric catalysis with size/shape selectivity | Proline has been incorporated into porous frameworks. researchgate.net |

| Hybrid Catalysts | Covalently link to another chiral scaffold (e.g., BINOL, thiourea) | Bifunctional catalysis for complex transformations | Combining privileged scaffolds often leads to improved catalysts. unibo.it |

| Peptidomimetics | Incorporate into peptide chains via solid-phase synthesis | Inducing specific secondary structures (e.g., turns) in peptides nih.gov | Modified prolines are used to control peptide conformation. nih.gov |

常见问题

Basic: What synthetic methodologies are most effective for preparing Boc-(R)-alpha-(2-thiophenylmethyl)-proline, and how can reaction efficiency be validated?

Answer:

The synthesis typically involves introducing the 2-thiophenylmethyl group to the α-position of proline via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or C–H functionalization . For validation:

- Monitor reaction progress using TLC with ninhydrin staining for free amine detection.

- Optimize protecting group strategies (e.g., Boc for N-terminus) to prevent side reactions .

- Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR for stereochemical confirmation .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to confirm regiochemistry of the thiophenylmethyl group and proline backbone configuration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ for C14H20N2O4S: 312.39 g/mol) .

- HPLC : Employ chiral columns (e.g., Chiralpak IA) to confirm enantiomeric purity and detect diastereomers .

Advanced: How does the 2-thiophenylmethyl substituent influence the conformational dynamics of proline-containing peptides?

Answer:

- The thiophene ring introduces steric bulk and π-electron density, favoring Cγ-endo puckering in proline, which alters peptide backbone rigidity .

- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to compare Ramachandran plots of modified vs. native proline residues .

- Circular Dichroism (CD) : Compare β-turn propensity in model peptides (e.g., GPGXX motifs) to quantify structural impacts .

Advanced: How can researchers resolve contradictions in catalytic methods for analogous proline derivatives (e.g., palladium vs. copper catalysts)?

Answer:

- Comparative Kinetic Studies : Evaluate turnover frequency (TOF) and selectivity for cross-coupling reactions using Pd(PPh3)4 vs. CuI/ligand systems .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for Pd-catalyzed reactions vs. THF for copper-mediated pathways to minimize side products .

- Mechanistic Probes : Use deuterium labeling (e.g., C–H deuteration) to distinguish between oxidative addition (Pd) vs. radical pathways (Cu) .

Methodological: What strategies ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Standardized Protocols : Document inert atmosphere (N2/Ar) requirements and catalyst activation steps (e.g., degassing solvents) .

- Batch Consistency : Use QC thresholds (e.g., ≤2% impurity by HPLC) and validate intermediates via FT-IR (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

- Interlab Validation : Share representative NMR spectra and chromatograms in supplementary materials to align analytical benchmarks .

Advanced: How do thiophene vs. thiazole substituents affect the bioactivity of proline derivatives in peptide-based drug candidates?

Answer:

- SAR Studies : Compare IC50 values of protease inhibitors (e.g., HCV NS3/4A) with thiophene (electron-rich) vs. thiazole (hydrogen-bond acceptor) side chains .

- Metabolic Stability : Assess oxidative metabolism in liver microsomes; thiophene may undergo CYP450-mediated sulfoxidation, reducing half-life vs. thiazole .

- Crystallography : Co-crystal structures with target proteins (e.g., kinases) to map substituent interactions in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。